Cas no 1512818-58-4 (2-5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-ylethan-1-ol)

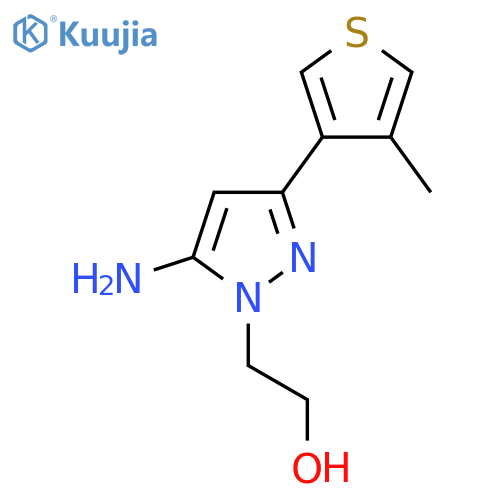

1512818-58-4 structure

商品名:2-5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-ylethan-1-ol

2-5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-ylethan-1-ol

- EN300-1147918

- 2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol

- AKOS018361403

- 1512818-58-4

-

- インチ: 1S/C10H13N3OS/c1-7-5-15-6-8(7)9-4-10(11)13(12-9)2-3-14/h4-6,14H,2-3,11H2,1H3

- InChIKey: TYWIIFVRHGESHH-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C)C(=C1)C1C=C(N)N(CCO)N=1

計算された属性

- せいみつぶんしりょう: 223.07793322g/mol

- どういたいしつりょう: 223.07793322g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-ylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147918-1g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 95% | 1g |

$1200.0 | 2023-10-25 | |

| Enamine | EN300-1147918-0.1g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 95% | 0.1g |

$1056.0 | 2023-10-25 | |

| Enamine | EN300-1147918-2.5g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 95% | 2.5g |

$2351.0 | 2023-10-25 | |

| Enamine | EN300-1147918-10g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 95% | 10g |

$5159.0 | 2023-10-25 | |

| Enamine | EN300-1147918-0.05g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 95% | 0.05g |

$1008.0 | 2023-10-25 | |

| Enamine | EN300-1147918-1.0g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1147918-5g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 95% | 5g |

$3479.0 | 2023-10-25 | |

| Enamine | EN300-1147918-0.5g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 95% | 0.5g |

$1152.0 | 2023-10-25 | |

| Enamine | EN300-1147918-0.25g |

2-[5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

1512818-58-4 | 95% | 0.25g |

$1104.0 | 2023-10-25 |

2-5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-ylethan-1-ol 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

1512818-58-4 (2-5-amino-3-(4-methylthiophen-3-yl)-1H-pyrazol-1-ylethan-1-ol) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2230780-65-9(IL-17A antagonist 3)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量